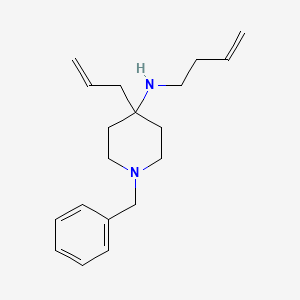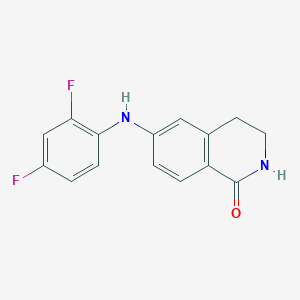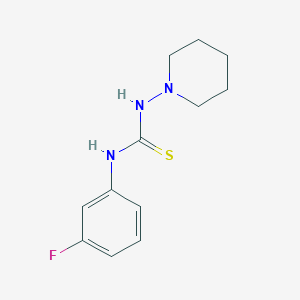![molecular formula C9H12O B12618887 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane CAS No. 916793-84-5](/img/structure/B12618887.png)
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane is a complex organic compound characterized by its unique tetracyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a fused ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane typically involves multi-step organic reactions. One common method includes the use of gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and provides high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for 3-Oxatetracyclo[5300~1,5~Techniques like bioassay-guided purification and spectroscopic characterization are crucial for ensuring the purity and activity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts for tandem reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and organism.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxatetracyclo[5.2.1.15,8.01,5]undecane-2,4-dione : Another structurally related compound with potential applications in organic synthesis .
8-Oxabicyclo[3.2.1]octane: Known for its biological activities, including anti-tumor properties.
11-Oxatricyclo[5.3.1.0]undecane: Features similar structural motifs and is used in various chemical syntheses.
Uniqueness
3-Oxatetracyclo[5300~1,5~0~2,4~]decane stands out due to its unique tetracyclic structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
916793-84-5 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-oxatetracyclo[5.3.0.01,5.02,4]decane |
InChI |
InChI=1S/C9H12O/c1-2-5-4-6-7-8(10-7)9(5,6)3-1/h5-8H,1-4H2 |
InChI Key |
SZYNAZZQZMLZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3C2(C1)C4C3O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


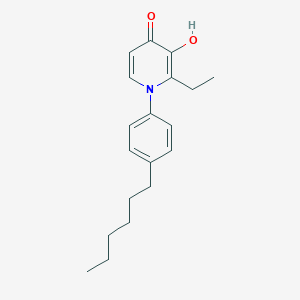
![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)
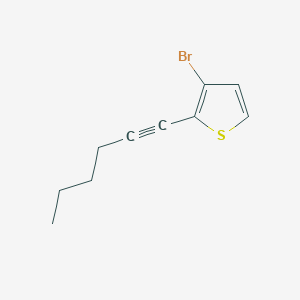
![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
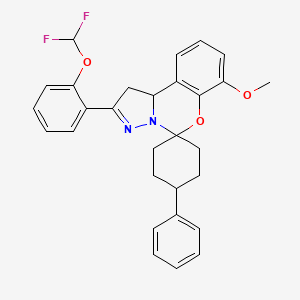

![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
